molecular formula C8H6ClFO B1338012 3-Fluorophenylacetyl chloride CAS No. 458-04-8

3-Fluorophenylacetyl chloride

Cat. No.: B1338012
CAS No.: 458-04-8
M. Wt: 172.58 g/mol
InChI Key: SKOMBKMLOHIBTF-UHFFFAOYSA-N
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Description

3-Fluorophenylacetyl chloride: is an organic compound with the molecular formula C8H6ClFO. It is a derivative of phenylacetyl chloride, where a fluorine atom is substituted at the third position of the phenyl ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorophenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzoyl chloride with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. Another method includes the direct chlorination of 3-fluorophenylacetic acid using thionyl chloride or oxalyl chloride.

Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 3-fluorophenylacetic acid with thionyl chloride under controlled conditions. This method is preferred due to its high yield and efficiency.

Mechanism of Action

The mechanism of action of 3-fluorophenylacetyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The presence of the fluorine atom at the third position of the phenyl ring can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Fluorophenylacetyl chloride is unique due to the specific positioning of the fluorine atom, which can enhance its reactivity and influence the properties of the derivatives formed from it. This makes it particularly useful in the synthesis of compounds where the fluorine atom’s electronic effects are desired .

Properties

IUPAC Name

2-(3-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOMBKMLOHIBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508907
Record name (3-Fluorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-04-8
Record name (3-Fluorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 458-04-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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